molecular formula C20H11Cl2N3O4 B11699669 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11699669
M. Wt: 428.2 g/mol
InChI Key: CHHOJVLVUQPUTH-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a benzoxazole ring system substituted with dichlorophenyl and nitrophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of 2-aminophenol with 2,5-dichlorobenzaldehyde under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzoxazole derivative can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Imino Group: The final step involves the condensation of the nitrated benzoxazole with 2-hydroxybenzaldehyde under basic conditions to form the imino linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrophenol group can participate in redox reactions, while the benzoxazole ring can intercalate with DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
  • 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
  • 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-aminophenol

Uniqueness

The unique combination of the dichlorophenyl, benzoxazole, and nitrophenol groups in 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H11Cl2N3O4

Molecular Weight

428.2 g/mol

IUPAC Name

2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11Cl2N3O4/c21-12-4-6-15(22)14(8-12)20-24-16-9-13(5-7-18(16)29-20)23-10-11-2-1-3-17(19(11)26)25(27)28/h1-10,26H

InChI Key

CHHOJVLVUQPUTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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